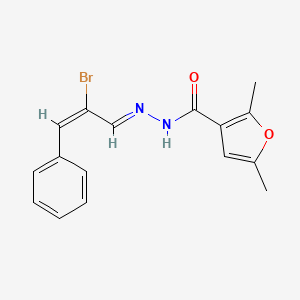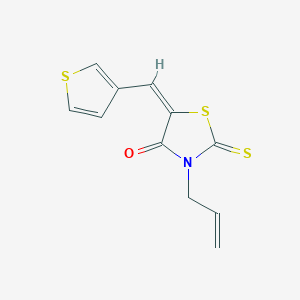![molecular formula C13H14N2O3 B3883252 2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide](/img/structure/B3883252.png)
2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide
Descripción general
Descripción
2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide, also known as DMF, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. DMF belongs to the class of furohydrazides and has been shown to have various biochemical and physiological effects, making it an important tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. This compound has been used in several studies to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide in lab experiments is its unique properties and potential applications. This compound is a versatile compound that can be used in various types of experiments, from cell culture studies to animal models. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide, including investigating its potential as a treatment for other types of cancer and autoimmune diseases, exploring its mechanism of action in more detail, and developing new synthesis methods and purification techniques to improve its purity and effectiveness. Additionally, this compound may have potential applications in other fields, such as materials science and nanotechnology, and further research may be needed to explore these possibilities.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-furohydrazide has been used in various scientific research studies due to its unique properties and potential applications. One of the most important applications of this compound is in the field of cancer research. This compound has been shown to have anti-cancer properties and has been used in several studies to investigate its potential as a cancer treatment.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-11(18-8)7-14-15-13(16)12-6-9(2)17-10(12)3/h4-7H,1-3H3,(H,15,16)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDTJWUXOBMLH-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(dimethylamino)benzylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883178.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(1-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883182.png)
![3-{2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B3883189.png)
![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]-2-furamide](/img/structure/B3883197.png)
![ethyl 4-{2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B3883206.png)
![2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide](/img/structure/B3883211.png)
![2-[1-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3883217.png)
![N-[2-(dimethylamino)ethyl]-3-isopropyl-N-(2-methylbenzyl)isoxazole-5-carboxamide](/img/structure/B3883221.png)
![1-{2-hydroxy-3-[2-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-4-methoxyphenoxy]propyl}-4-piperidinol](/img/structure/B3883235.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883244.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3883271.png)

![3-{[4-(benzyloxy)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883287.png)
